molecular formula C14H13ClN2 B12754748 3-Methyl-2-(3-pyridyl)indole hydrochloride CAS No. 1202549-12-9

3-Methyl-2-(3-pyridyl)indole hydrochloride

Katalognummer: B12754748
CAS-Nummer: 1202549-12-9
Molekulargewicht: 244.72 g/mol
InChI-Schlüssel: KLVJGNSGSVVPOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(3-pyridyl)indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Methyl-2-(3-pyridyl)indole hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst . For this compound, the specific starting materials and conditions would be tailored to introduce the methyl and pyridyl groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(3-pyridyl)indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(3-pyridyl)indole hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Methyl-2-(3-pyridyl)indole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling and metabolism . The exact mechanism would depend on the specific application and target of the compound.

Eigenschaften

CAS-Nummer

1202549-12-9

Molekularformel

C14H13ClN2

Molekulargewicht

244.72 g/mol

IUPAC-Name

3-methyl-2-pyridin-3-yl-1H-indole;hydrochloride

InChI

InChI=1S/C14H12N2.ClH/c1-10-12-6-2-3-7-13(12)16-14(10)11-5-4-8-15-9-11;/h2-9,16H,1H3;1H

InChI-Schlüssel

KLVJGNSGSVVPOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC2=CC=CC=C12)C3=CN=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.